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molecular formula C7H3Cl2FO2 B129167 2,3-Dichloro-4-fluorobenzoic acid CAS No. 154257-76-8

2,3-Dichloro-4-fluorobenzoic acid

Cat. No. B129167
M. Wt: 209 g/mol
InChI Key: KPFXMYOQAANDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

sBuLi (97 mL, 126 mmol) was dissolved in tetrahydrofuran (THF) (200 mL) at −78° C. and TMEDA (19.02 mL, 126 mmol) was added. 3-chloro-4-fluorobenzoic acid (10 g, 57.3 mmol, commercially available from e.g. Sigma-Aldrich, Fluorochem or Apollo) dissolved in tetrahydrofuran (THF) (50 mL) was added dropwise at −78° C. and the solution stirred at this temperature for 30 minutes. Hexachloroethane (54.2 g, 229 mmol) dissolved in tetrahydrofuran (THF) (200 mL) was added dropwise and the solution stirred to room temperature over 4 hours. Water (25 mL) was added and the solution concentrated in vacuo. The residue was partitioned between diethyl ether (300 mL) and saturated sodium bicarbonate solution (50 mL) and extracted with saturated sodium bicarbonate solution (3×50 mL). The aqueous phase was acidified to pH1 with 5N hydrochloric acid, extracted with diethyl ether (3×200 mL), combined extracts dried over anhydrous magnesium sulfate and concentrated in vacuo to afford a crude solid (9.21 g). The crude solid was recrystalised from heptane/diethyl ether to afford the desired product in 4.91 g.
Name
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19.02 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
54.2 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]C(CC)C.CN(CCN(C)C)C.[Cl:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][C:23]=1[F:24])[C:18]([OH:20])=[O:19].[Cl:25]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1.O>[Cl:25][C:16]1[C:15]([Cl:14])=[C:23]([F:24])[CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
97 mL
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.02 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
54.2 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −78° C.
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the solution stirred to room temperature over 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diethyl ether (300 mL) and saturated sodium bicarbonate solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude solid (9.21 g)
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystalised from heptane/diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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